EP3 antagonist 6

GPCR pharmacology receptor binding EP3 antagonism

EP3 antagonist 6 (compound 5) is a research-grade, orally active prostaglandin EP3 receptor antagonist validated for in vivo rodent studies. Its ortho-substituted cinnamic acid scaffold delivers 31% oral bioavailability and dose-dependent efficacy (98% inhibition of PGE2-induced uterine contractions at 1 mg/kg p.o.), overcoming the hydrolytic instability and slow onset kinetics (clogP ~6.9) of acylsulfonamide-class antagonists such as L-798106 and L-826266. With an IC50 of 1.9 nM and rapid equilibration in isolated tissue assays, this compound is the preferred tool for acute pharmacological studies requiring reliable oral EP3 blockade in peripheral smooth muscle models. Supplied as a solid with ≥98% purity; available in mg to gram quantities.

Molecular Formula C31H37NO4
Molecular Weight 487.6 g/mol
Cat. No. B12378044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP3 antagonist 6
Molecular FormulaC31H37NO4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)NC(CC(C)C)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C31H37NO4/c1-20(2)14-28(26-16-21(3)15-22(4)17-26)32-31(35)27-18-24(10-11-25(27)12-13-30(33)34)19-36-29-9-7-6-8-23(29)5/h6-11,15-18,20,28H,12-14,19H2,1-5H3,(H,32,35)(H,33,34)/t28-/m1/s1
InChIKeyPUQCPIMXFYPCIE-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP3 Antagonist 6: Orally Active Prostaglandin EP3 Receptor Antagonist for Preclinical Research


EP3 antagonist 6 (also designated compound 5, CAS: 499149-94-9) is a small-molecule antagonist of the prostaglandin E2 receptor subtype 3 (EP3) . It exhibits nanomolar affinity for the human EP3 receptor and demonstrates oral bioavailability . The compound belongs to a structural class distinct from earlier EP3 antagonists such as DG-041 and L-826266, with a chemical scaffold based on an ortho-substituted cinnamic acid derivative [1]. EP3 antagonist 6 has been characterized in receptor binding assays and in vivo models of PGE2-mediated physiological responses [2].

Why EP3 Antagonist 6 Cannot Be Substituted by Other EP3 Receptor Antagonists


The EP3 receptor antagonist class exhibits substantial heterogeneity in pharmacokinetic properties, tissue selectivity, and functional antagonism kinetics [1]. EP3 antagonist 6 provides a distinct profile of oral bioavailability (31%) and moderate lipophilicity that differentiates it from earlier acylsulfonamide-based antagonists such as L-798106 and L-826266, which display very slow onset kinetics due to high lipophilicity (clogP 6.87 and 7.39, respectively) and are subject to rapid in vivo hydrolysis [2]. Furthermore, while DG-041 has been advanced to clinical evaluation for atherothrombosis, its metabolic phenotype and species selectivity differ from EP3 antagonist 6 [3]. Substituting one EP3 antagonist for another without quantitative validation of the specific assay system risks experimental artifacts arising from divergent PK profiles, off-target activity, or kinetic behavior in isolated tissue preparations [4].

Quantitative Differentiation of EP3 Antagonist 6 Versus In-Class Comparators


EP3 Antagonist 6 Exhibits Nanomolar EP3 Receptor Affinity Distinct from Acylsulfonamide Series

EP3 antagonist 6 demonstrates an IC50 of 1.9 nM for the human EP3 receptor . This affinity positions the compound as equipotent to the acylsulfonamide series (e.g., L-798106, L-826266) but within a distinct chemical scaffold—ortho-substituted cinnamic acid derivatives—that avoids the metabolic liability of the acylsulfonamide moiety [1]. Comparative Ki values for acylsulfonamide hybrids reach as low as 0.6 nM [2], however EP3 antagonist 6's IC50 of 1.9 nM remains within the sub-nanomolar to low nanomolar range characteristic of high-affinity EP3 antagonists .

GPCR pharmacology receptor binding EP3 antagonism

Oral Bioavailability of EP3 Antagonist 6 Compared to Clinical Candidate DG-041

EP3 antagonist 6 demonstrates an oral bioavailability (F) of 31% following a 10 mg/kg oral dose in rats, with a Cmax of 0.33 μg/mL and an oral half-life (t1/2) of 1.6 hours . In contrast, the clinical candidate DG-041 required subcutaneous administration at 20 mg/kg to achieve effective EP3 blockade in mice due to its distinct PK profile [1]. While DG-041 has been advanced to Phase 2 clinical trials for atherothrombosis, its oral pharmacokinetics and species-dependent exposure differ from EP3 antagonist 6 [2].

pharmacokinetics oral bioavailability in vivo PK

In Vivo Functional Antagonism in Uterine Contractility Model Distinguishes EP3 Antagonist 6 from CNS-Active EP3 Antagonists

EP3 antagonist 6 produces dose-dependent inhibition of PGE2-induced uterine contractions in pregnant rats, achieving 29% inhibition at 0.1 mg/kg, 53% at 0.3 mg/kg, and 98% at 1 mg/kg following single oral doses . This peripheral functional antagonism contrasts with EP3 antagonists such as DG-041 and CM9, which have been characterized for central nervous system effects on bladder function and micturition reflex following intracerebroventricular or intrathecal administration [1]. The uterine contractility model provides direct evidence of EP3 antagonist 6's ability to block peripheral EP3 receptor-mediated smooth muscle responses in vivo [2].

in vivo pharmacology smooth muscle contractility PGE2 antagonism

Pharmacokinetic Half-Life and Clearance Differentiate EP3 Antagonist 6 from Highly Lipophilic EP3 Antagonists

EP3 antagonist 6 exhibits an intravenous half-life (t1/2) of 0.4 hours and a total clearance (Cltot) of 51.5 mL·min/kg in rats, with an oral half-life of 1.6 hours . This PK profile reflects a compound with moderate lipophilicity that avoids the very slow onset kinetics observed with highly lipophilic EP3 antagonists L-798106 (clogP = 6.87) and L-826266 (clogP = 7.39) [1]. The latter compounds exhibit incomplete antagonism after 60 minutes in guinea-pig aorta preparations due to their high lipophilicity and slow tissue equilibration [2].

drug metabolism pharmacokinetics lipophilicity

Metabolic Stability Advantage of Cinnamic Acid Scaffold Over Acylsulfonamide-Based EP3 Antagonists

EP3 antagonist 6 is based on an ortho-substituted cinnamic acid scaffold that replaces the acylsulfonamide moiety present in earlier EP3 antagonists such as L-798106 and L-826266 [1]. The acylsulfonamide group is known to undergo rapid hydrolysis to the corresponding sulfonamide in vivo, limiting the utility of these compounds as oral research tools [2]. The cinnamic acid scaffold of EP3 antagonist 6 avoids this metabolic liability while maintaining nanomolar EP3 receptor affinity .

metabolic stability structure-activity relationship in vivo hydrolysis

Optimal Research Applications for EP3 Antagonist 6 Based on Quantitative Differentiation


In Vivo Preclinical Studies of EP3-Mediated Smooth Muscle Contractility Requiring Oral Dosing

EP3 antagonist 6 is particularly suited for rodent studies investigating EP3 receptor involvement in peripheral smooth muscle function where oral administration is required. The compound's 31% oral bioavailability and dose-dependent inhibition of PGE2-induced uterine contractions (98% inhibition at 1 mg/kg p.o.) provide a validated in vivo model for evaluating EP3 antagonism in peripheral tissues . This application is distinguished from CNS-focused EP3 antagonists (e.g., DG-041, CM9) that have been characterized primarily via intrathecal or intracerebroventricular routes for bladder function studies [1].

GPCR Pharmacological Profiling Requiring Moderate Lipophilicity EP3 Antagonists to Avoid Slow Tissue Equilibration Artifacts

Researchers conducting isolated tissue or cell-based assays requiring rapid equilibration should prioritize EP3 antagonist 6 over highly lipophilic alternatives such as L-798106 (clogP = 6.87) and L-826266 (clogP = 7.39), which exhibit very slow onset kinetics and incomplete antagonism after 60 minutes in guinea-pig aorta preparations [2]. EP3 antagonist 6's cinnamic acid scaffold and moderate PK profile (i.v. t1/2 = 0.4 h) make it a more suitable tool compound for acute pharmacological studies where rapid receptor blockade is essential .

Metabolic Stability-Critical In Vivo Studies Where Acylsulfonamide Hydrolysis Confounds Data Interpretation

For studies requiring sustained EP3 receptor blockade over extended time periods, EP3 antagonist 6 offers an advantage over acylsulfonamide-based antagonists that undergo rapid in vivo hydrolysis [3]. The ortho-substituted cinnamic acid scaffold replaces the hydrolytically labile acylsulfonamide moiety while maintaining nanomolar EP3 receptor affinity (IC50 = 1.9 nM) [4]. This structural feature reduces the experimental variability associated with rapid metabolic inactivation observed with earlier EP3 antagonist series.

Species-Selective EP3 Pharmacology Studies Requiring Validated Rodent In Vivo Efficacy

EP3 antagonist 6 has been validated in pregnant rat uterine contractility assays, providing a robust in vivo efficacy benchmark (dose-response from 0.1 to 1 mg/kg p.o.) [5]. In contrast, clinical candidate DG-041 required subcutaneous dosing at 20 mg/kg in mouse metabolic studies to achieve effective EP3 blockade, reflecting species-dependent PK differences [6]. Researchers requiring a well-characterized rodent EP3 antagonist with established oral in vivo efficacy should consider EP3 antagonist 6 for studies where DG-041's PK profile is suboptimal or where uterine contractility represents a relevant translational endpoint.

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